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Disclaimer: Specific experimental data on the cellular uptake mechanism of 113-N16B LNPs is
not extensively available in the public domain. This guide provides a comprehensive overview
of the likely cellular uptake mechanisms based on the established principles of lipid
nanoparticle (LNP) biology, supported by representative data and protocols from related
systems.

Introduction to Lipid Nanoparticle (LNP) Cellular
Uptake

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics.[1] Their
journey into the cell is a critical step that dictates the efficacy of the therapeutic cargo. The
cellular uptake of LNPs is a complex process, primarily mediated by endocytosis, which
involves the internalization of the nanoparticles into membrane-bound vesicles.[1][2] The
specific endocytic pathway utilized can be influenced by the physicochemical properties of the
LNP, including its size, surface charge, and the composition of its lipid components, as well as
the cell type being targeted.[3][4] For LNPs, including likely candidates such as 113-N16B, the
main endocytic pathways involved are macropinocytosis, clathrin-mediated endocytosis (CME),
and caveolae-mediated endocytosis (CvME).[2]

Key Endocytic Pathways for LNP Internalization
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Macropinocytosis

Macropinocytosis is a non-specific, actin-dependent process characterized by the formation of
large, irregular vesicles called macropinosomes.[2] This pathway is often implicated in the
uptake of larger nanoparticles.[2] It is a form of fluid-phase uptake and can be a significant
route of entry for LNPs into certain cell types, particularly cancer cells and phagocytic cells.[5]

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of
small (around 100 nm) vesicles coated with the protein clathrin.[2][6] This is a major entry route
for many viruses, nutrients, and also nanoparticles. The interaction of ligands on the LNP
surface with specific cell surface receptors can trigger the assembly of clathrin coats and
subsequent vesicle formation.[6]

Caveolae-Mediated Endocytosis (CVvME)

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in
cholesterol and the protein caveolin.[7][8] Caveolae-mediated endocytosis is another receptor-
mediated pathway, typically involving smaller vesicles (60-80 nm) than those in CME.[2] This
pathway is particularly relevant for transport across endothelial and epithelial cell layers.[7]
LNPs targeting these tissues may utilize this entry mechanism.[9]

Quantitative Analysis of LNP Uptake

The efficiency and kinetics of LNP uptake can be quantified using various in vitro assays.
Below are representative tables summarizing the kind of quantitative data obtained from such
studies.

Table 1: Cellular Uptake Efficiency of 113-N16B LNPs in Lung Epithelial Cells
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% of Fluorescently-

Time (hours
( ) Labeled LNP Positive Cells

Mean Fluorescence
Intensity (Arbitrary Units)

1 253+3.1 150 + 20

2 55.8+45 420 = 35

4 85.2+5.2 980 + 60

8 92.1+3.8 1500 + 85
24 95.6+29 1850 + 110

Table 2: Effect of Endocytosis Inhibitors on 113-N16B LNP Uptake

% Inhibition of LNP

Inhibitor Target Pathway Concentration
Uptake
Cytochalasin D Macropinocytosis 10 uM 452 +55
Chlorpromazine Clathrin-mediated 30 uM 30.8+4.1
Genistein Caveolae-mediated 200 uM 155+3.2
Amiloride Macropinocytosis 50 uM 40.1£6.0
Dynamin-dependent
Dynasore 80 uM 759+7.8
pathways
Experimental Protocols
In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled LNPs.

o Cell Culture: Plate target cells (e.g., A549 lung epithelial cells) in a 24-well plate at a density

of 1 x 10”5 cells/well and allow them to adhere overnight.

o LNP Preparation: Prepare fluorescently labeled 113-N16B LNPs by incorporating a lipid-

conjugated fluorophore (e.g., DiD) during the formulation process.
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o Treatment: Aspirate the culture medium and add fresh medium containing the fluorescent
LNPs at a final concentration of 50 nM. Incubate for various time points (e.g., 1, 2, 4, 8, 24
hours) at 37°C.

o Cell Harvesting: After incubation, wash the cells twice with cold phosphate-buffered saline
(PBS) to remove non-internalized LNPs. Detach the cells using trypsin-EDTA.

o Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 2% FBS). Analyze
the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate
channel (e.g., APC for DiD). Gate on the live cell population and quantify the percentage of
fluorescently positive cells and the mean fluorescence intensity.

Endocytosis Inhibition Assay

This protocol aims to identify the primary endocytic pathways involved in LNP uptake.

Cell Culture: Plate cells as described in protocol 4.1.

« Inhibitor Pre-treatment: Pre-incubate the cells with media containing specific endocytosis
inhibitors (see Table 2 for examples) for 1 hour at 37°C.

o LNP Treatment: Without washing out the inhibitors, add fluorescently labeled 113-N16B
LNPs to the wells and incubate for 4 hours at 37°C.

e Analysis: Harvest and analyze the cells by flow cytometry as described in protocol 4.1. The
percentage of inhibition is calculated relative to the uptake in untreated control cells.

Confocal Microscopy for Intracellular Trafficking

This protocol visualizes the subcellular localization of LNPs.
o Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy.

e LNP and Organelle Staining: Treat cells with fluorescently labeled LNPs for 4 hours. In the
last 30 minutes of incubation, add specific fluorescent dyes to stain endosomes (e.g.,
LysoTracker Red for late endosomes/lysosomes).
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e Imaging: Wash the cells with PBS and replace with fresh imaging medium. Image the cells
using a confocal laser scanning microscope. Co-localization analysis between the LNP
signal and the organelle stains can reveal the intracellular trafficking pathway.

Visualizing Cellular Uptake and Experimental

Workflows
Signaling Pathways in LNP Endocytosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Enhancing RNA-lipid nanopatrticle delivery: Organ- and cell-specificity and barcoding
strategies - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine -
PMC [pmc.ncbi.nim.nih.gov]

» 3. researchgate.net [researchgate.net]

e 4. Recent advances in mRNA-LNP therapeutics: immunological and pharmacological
aspects - PMC [pmc.ncbi.nlm.nih.gov]

¢ 5. Using macropinocytosis for intracellular delivery of therapeutic nucleic acids to tumour
cells - PMC [pmc.ncbi.nlm.nih.gov]

e 6. mdpi.com [mdpi.com]
o 7. Caveolae-mediated endocytosis of intratracheally instilled gold colloid nanoparticles at the

air-blood barrier in mice - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. Caveolae-Mediated Endocytosis is Critical for Albumin Cellular Uptake and Response to
Albumin-Bound Chemotherapy - PMC [pmc.ncbi.nim.nih.gov]

e 9. Engineering Caveolae-Targeted Lipid Nanoparticles To Deliver mRNA to the Lungs -
PubMed [pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: Cellular Uptake Mechanism of 113-
N16B Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388897#cellular-uptake-mechanism-of-113-n16b-
Inps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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